Sibiricin

Descripción

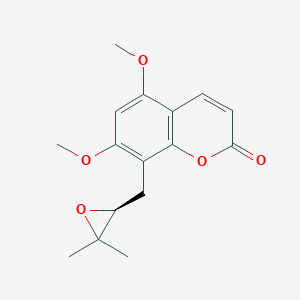

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

8-[[(2S)-3,3-dimethyloxiran-2-yl]methyl]-5,7-dimethoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O5/c1-16(2)13(21-16)7-10-12(19-4)8-11(18-3)9-5-6-14(17)20-15(9)10/h5-6,8,13H,7H2,1-4H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOEQXGRDVIMHFZ-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(O1)CC2=C(C=C(C3=C2OC(=O)C=C3)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](O1)CC2=C(C=C(C3=C2OC(=O)C=C3)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Botanical Sourcing of Sibiricin

Isolation of Sibiricin from Seseli Species

The genus Seseli, belonging to the Apiaceae family, is a known source of diverse coumarins. mdpi.comljmu.ac.uk Phytochemical investigations into this genus have led to the identification of this compound in certain species.

Seseli sibiricum, commonly known as Siberian seseli, stands out as a significant natural source of this compound. Early phytochemical studies of this plant led to the isolation and characterization of this coumarin (B35378). While detailed specifics of the initial isolation are not extensively documented in recent literature, the presence of this compound in this species is well-established.

While Seseli sibiricum is a confirmed source of this compound, the genus Seseli is rich in a variety of other coumarin compounds. mdpi.comljmu.ac.uk Research on other species within this genus has revealed a diverse array of coumarins, some of which are structurally related to this compound. For instance, studies on Seseli devenyense and Seseli hartvigii have led to the isolation of various coumarins, contributing to the chemotaxonomic understanding of this genus. mdpi.comnih.gov Although this compound itself has not been explicitly reported in all Seseli species, the prevalence of a wide range of coumarins suggests a biosynthetic capacity for such compounds within the genus.

Table 1: Selected Coumarins from the Genus Seseli

| Species | Compound(s) | Reference |

| Seseli sibiricum | This compound | N/A |

| Seseli devenyense | Devenyol, Deveniosides A–C | mdpi.com |

| Seseli hartvigii | Furocoumarins | nih.gov |

Occurrence in Murraya Genera and Varietals

The genus Murraya, a member of the Rutaceae family, is another important botanical source of this compound. semanticscholar.orgmdpi.com Several species and varieties within this genus have been found to contain this coumarin, often alongside a rich diversity of other secondary metabolites. semanticscholar.orgmdpi.com

Murraya exotica, also known as orange jasmine, has been identified as a source of this compound. biocrick.com Phytochemical analyses of this plant have confirmed the presence of the compound. The isolation of this compound from M. exotica contributes to the broader understanding of the chemical constituents of this medicinally and ornamentally significant plant.

Murraya paniculata is a species with several chemotypes, and research has shown that the presence of this compound can be specific to certain varieties. Notably, (-)-Sibiricin has been isolated from the leaves of Murraya paniculata var. omphalocarpa. researchgate.net This particular variety has been the subject of phytochemical studies that have successfully isolated and characterized this compound along with other prenylcoumarins. researchgate.net Another variety, Murraya paniculata var. zollingeri, has also been investigated for its coumarin content, revealing a complex mixture of these compounds. researchgate.net

This compound has also been detected in the roots of Murraya gleinei. semanticscholar.org This finding further expands the known botanical sources of this compound within the Murraya genus and highlights the importance of examining different plant parts for the presence of specific phytochemicals.

Table 2: Occurrence of this compound in Murraya Species

| Species/Variety | Plant Part | Reference |

| Murraya exotica | Not specified | biocrick.com |

| Murraya paniculata var. omphalocarpa | Leaves | researchgate.net |

| Murraya gleinei | Roots | semanticscholar.org |

Distribution in Other Plant Families

While primarily known from certain botanical families, research has extended to the investigation of this compound in other plant groups. The following subsections detail the findings related to its presence or apparent absence in Peucedanum winklerii, Dracocephalum heterophyllum, and Citrus reticulata cv. Manau Gan.

Peucedanum winklerii H. Wolff is a plant belonging to the Apiaceae family. Phytochemical investigations of the leaves of this plant have been conducted to identify its secondary metabolites. These studies have revealed the presence of various classes of compounds.

A phytochemical screening of the leaves of Peucedanum winklerii identified the presence of carbohydrates, free reducing sugars, cardiac glycosides, saponins, steroids, flavonoids, alkaloids, tannins, and triterpenes. eduprojecttopics.comabu.edu.ng In one particular study, a compound identified as 4-(4-Chlorophenyl)-3-cyclohexyl-1-methyl-6-(2-naphthoyl)-1,2,3,4-tetrahydro-1,2,4,5-Tetrazine was isolated from the ethyl acetate (B1210297) extract. eduprojecttopics.comabu.edu.ng However, based on the available scientific literature, the chemical compound this compound has not been reported as a constituent of Peucedanum winklerii. eduprojecttopics.comabu.edu.ngresearchgate.net Further and more detailed chemical analyses of different parts of the plant may be necessary to definitively conclude its absence.

Table 1: Phytochemicals Identified in Peucedanum winklerii

| Compound Class | Presence |

|---|---|

| Carbohydrates | Present |

| Free Reducing Sugars | Present |

| Cardiac Glycosides | Present |

| Saponins | Present |

| Steroids | Present |

| Flavonoids | Present |

| Alkaloids | Present |

| Tannins | Present |

| Triterpenes | Present |

Dracocephalum heterophyllum Benth., a member of the Lamiaceae family, is recognized in traditional Tibetan medicine. nih.gov Extensive chromatographic techniques have been employed to isolate and identify bioactive compounds from this plant.

In a study focused on identifying antioxidative compounds, this compound A was successfully isolated from Dracocephalum heterophyllum. The isolation process involved a multi-step chromatographic approach. The air-dried whole plant was extracted, and the crude sample was pretreated using medium-pressure liquid chromatography (MPLC) to remove polymers and sugars. Further separation and purification were achieved through high-pressure liquid chromatography (HPLC), which ultimately led to the isolation of this compound A with a purity greater than 95%. This methodical approach underscores the presence of this compound A as a notable constituent of this plant species.

Table 2: Compounds Isolated from Dracocephalum heterophyllum in Antioxidant Study

| Compound | Purity |

|---|---|

| Xanthotoxol | >95% |

| 5-hydroxy-8-methoxypsoralen | >95% |

| Luteolin | >95% |

| Methyl rosmarinate | >95% |

| Ethyl rosmarinate | >95% |

| This compound A | >95% |

Citrus reticulata cv. Manau Gan, also known as 'Zangju', is a cultivar of mandarin orange from the Rutaceae family. Comprehensive metabolic profiling of the peel of this fruit has been undertaken to understand its chemical composition and potential bioactivities.

Metabolomic analyses of the peel of Citrus reticulata cv. Manau Gan at different maturity stages have been performed using techniques such as ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). These studies have led to the identification of a vast number of metabolites, with flavonoids being the most abundant class. nih.gov In one study, a total of 1878 metabolites were identified, while another detected 1506 metabolites. nih.govnih.gov Despite the extensive and detailed nature of these metabolomic studies, the presence of this compound has not been reported in the peel of Citrus reticulata cv. Manau Gan. nih.govnih.govsciopen.com This suggests that if this compound is present, it is likely in very low concentrations that are below the detection limits of the analytical methods used, or it may be absent from this particular citrus cultivar.

Table 3: Major Metabolite Classes in Citrus reticulata cv. Manau Gan Peel

| Metabolite Class | Abundance |

|---|---|

| Flavonoids | Most Abundant (62.04% in one study) |

| Phenylpropanoids | Present |

| Alkaloids | Present |

| Terpenoids | Present |

| Organic acids | Present |

| This compound | Not Detected |

Biosynthetic Pathways and Precursor Molecules of Sibiricin

General Principles of Coumarin (B35378) Biosynthesis (e.g., Shikimate and Phenylpropanoid Pathways)

Coumarins are a significant class of secondary metabolites widely distributed in higher plants. uni.lu Their biosynthesis primarily originates from the phenylpropanoid pathway, which itself is fed by the shikimate pathway. mcw.educhemfaces.comfishersci.fi

The shikimate pathway is a crucial route for the synthesis of aromatic amino acids, including L-phenylalanine, which serves as the initial substrate for the phenylpropanoid pathway. chemfaces.com In the phenylpropanoid pathway, L-phenylalanine undergoes deamination by phenylalanine ammonia (B1221849) lyase (PAL) to form cinnamic acid. mcw.edu Cinnamic acid is then typically hydroxylated to p-coumaric acid. mcw.edu

A key intermediate in the biosynthesis of furanocoumarins, including Sibiricin, is umbelliferone (B1683723) (7-hydroxycoumarin). biocrick.comuni.luchemfaces.com Umbelliferone is derived from p-coumaric acid through a series of enzymatic steps, including ortho-hydroxylation and lactonization. biocrick.comchemfaces.com

Proposed Enzymatic Steps in this compound Formation

The formation of this compound from umbelliferone involves specific modifications characteristic of prenylated furanocoumarins. The general pathway for furanocoumarins proceeds from umbelliferone through a crucial prenylation step. biocrick.comuni.lu

For linear furanocoumarins, umbelliferone is prenylated at the C6 position to yield demethylsuberosin (B190953) (6-dimethylallyumbelliferone), a reaction catalyzed by a 6-prenyltransferase. biocrick.com Subsequently, demethylsuberosin is converted to marmesin (B225713) and then to psoralen (B192213) via the action of marmesin synthase and psoralen synthase, respectively. biocrick.com

This compound's structure, characterized as a 5,7-dimethoxy-coumarin-8-γ,γ-dimethylallyl epoxide, indicates that its formation likely involves prenylation at the C8 position of a coumarin scaffold, followed by epoxidation of the prenyl group and methoxylation at the C5 and C7 positions. biocrick.comnist.gov While the precise enzymatic sequence for this compound itself is not fully elucidated in current literature, it is proposed to follow a pattern of prenylation, subsequent epoxidation of the prenyl moiety, and specific O-methylations.

Role of Prenylation in this compound Biosynthesis

Prenylation is a pivotal step in the biosynthesis of complex coumarins, significantly contributing to their structural diversity and biological activities. biocrick.comuni.lu This process involves the transfer of prenyl residues, typically from dimethylallyl diphosphate (B83284) (DMAPP) or isopentenyl pyrophosphate (IPP), to an acceptor molecule, such as umbelliferone. biocrick.com

Prenyltransferases (PTs) are the enzymes responsible for catalyzing these prenylation reactions. biocrick.com These enzymes exhibit high specificity regarding both the substrate and the prenylation site. For furanocoumarins, prenylation can occur at either the C6 position, leading to linear furanocoumarins, or the C8 position, leading to angular furanocoumarins. biocrick.comuni.lu The presence of the γ,γ-dimethylallyl epoxide moiety in this compound's structure directly underscores the critical role of prenylation in its formation, followed by an epoxidation reaction of the prenyl chain. nist.gov

Investigations into Biosynthetic Gene Clusters for this compound-Type Compounds

Research into the biosynthetic pathways of furanocoumarins has been ongoing for decades, leading to a better understanding of the genes and enzymes involved. biocrick.com Key enzymes in the coumarin biosynthetic pathway, such as phenylalanine ammonia lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumarate-CoA ligase (4CL), have been identified.

Specific prenyltransferases that catalyze the attachment of prenyl groups to coumarin scaffolds have been characterized, demonstrating high substrate and regiospecificity. For instance, the efficient biosynthesis of marmesin, a furanocoumarin intermediate, has been achieved in Escherichia coli through the engineering of robust 6-prenyltransferase PpPT1 and marmesin synthase PpDCΔ from Peucedanum praeruptorum. biocrick.com While direct investigations into a specific "this compound gene cluster" are not extensively detailed in the provided literature, the advancements in identifying and characterizing gene clusters for other furanocoumarins and prenyltransferases provide a strong foundation for future research into the complete biosynthetic pathway of this compound and similar prenylated coumarins.

Isolation, Purification, and Structural Elucidation Methodologies for Sibiricin

Extraction Techniques from Diverse Botanical Matrices

The initial step in obtaining Sibiricin involves extracting it from the plant material. While specific detailed protocols for this compound's extraction from Corydalis crispa are not extensively documented in general literature, the extraction of isoquinoline (B145761) alkaloids from Corydalis species typically employs methods that leverage the chemical properties of alkaloids. wikipedia.org

Common extraction techniques for natural products from botanical matrices often involve the use of organic solvents, chosen based on the polarity of the target compound. For alkaloids, polar solvents like methanol (B129727) or ethanol (B145695) are frequently utilized to dissolve the desired compounds from the dried and ground plant material. nih.govnih.gov

General Extraction Process for Alkaloids:

Maceration or Percolation: Plant material (e.g., dried and powdered Corydalis crispa) is steeped in a solvent (e.g., methanol or ethanol) for an extended period, allowing the alkaloids to dissolve. nih.govunipd.it

Filtration: The solvent containing the dissolved compounds (the crude extract) is separated from the solid plant residue. nih.gov

Concentration: The solvent is then evaporated, often under reduced pressure using a rotary evaporator, to yield a concentrated crude extract. nih.gov

Liquid-Liquid Extraction (Fractionation): The crude extract may undergo liquid-liquid partitioning using immiscible solvents (e.g., water and chloroform (B151607) or ethyl acetate) to separate compounds based on their differential solubilities and acid-base properties. Alkaloids, being basic, can be selectively extracted into an acidic aqueous phase and then back-extracted into an organic phase after basification.

Advanced extraction techniques, such as ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), supercritical fluid extraction (SFE), and pressurized liquid extraction (PLE), offer enhanced efficiency, reduced solvent consumption, and shorter extraction times. unipd.it While these modern techniques are increasingly applied for various phytochemicals, their specific application to this compound from Corydalis crispa would depend on the compound's stability and solubility characteristics under the respective conditions.

Advanced Chromatographic Separation Strategies

Following initial extraction, the crude extract, a complex mixture of various plant metabolites, requires extensive purification to isolate this compound. Chromatographic techniques are indispensable for this purpose, separating compounds based on their differential affinities for a stationary phase and a mobile phase.

HPLC is a widely adopted and highly effective method for the separation and purification of natural products, including alkaloids, to achieve high purity. Both analytical and preparative HPLC are employed.

Principle: HPLC separates compounds based on their partitioning behavior between a stationary phase (typically packed in a column) and a mobile phase (liquid solvent system) pumped at high pressure.

Methodology: Reverse-phase HPLC (RP-HPLC) is the most common mode for separating many natural compounds, including those with moderate polarity like alkaloids. In RP-HPLC, the stationary phase is less polar (e.g., C18 silica), and the mobile phase is a mixture of water and a miscible organic solvent such as acetonitrile (B52724) (ACN) or methanol.

Application to this compound: For compounds like this compound, a gradient elution program, where the mobile phase composition changes over time, is often used to optimize separation efficiency and selectivity for a complex mixture. Preparative HPLC is crucial for obtaining sufficient quantities of pure this compound for subsequent structural elucidation and further studies.

GC-MS is a powerful hyphenated technique primarily used for the separation and identification of volatile and semi-volatile organic compounds.

Principle: In GC, the sample is vaporized and carried by an inert gas through a capillary column, separating compounds based on their boiling points and interactions with the stationary phase. The separated compounds then enter a mass spectrometer for identification.

Application to this compound: Given this compound's molecular weight (367.357 g/mol ) and its nature as an isoquinoline alkaloid, it may not be sufficiently volatile or thermally stable for direct GC-MS analysis without prior derivatization. Therefore, GC-MS is generally less commonly applied for the primary purification and analysis of intact, relatively non-volatile alkaloids like this compound compared to liquid chromatography-mass spectrometry techniques. However, it might be used for analyzing volatile degradation products or smaller, more volatile related compounds.

UPLC-ESI-MS/MS is a highly sensitive and efficient technique for the characterization, identification, and quantification of complex mixtures of natural products, offering superior resolution and speed compared to conventional HPLC.

Principle: UPLC utilizes smaller particle size columns, allowing for faster separations with higher resolution. Electrospray Ionization (ESI) is a soft ionization technique suitable for polar and thermally labile compounds like alkaloids, producing protonated or deprotonated molecular ions. Tandem Mass Spectrometry (MS/MS) involves fragmenting selected ions to provide structural information.

Methodology: A typical UPLC-ESI-MS/MS setup involves a UPLC system coupled to a mass spectrometer (e.g., triple quadrupole or Q-TOF). The chromatographic separation is performed on a reversed-phase column (e.g., C18) using a mobile phase gradient (e.g., water/acetonitrile with a small percentage of formic acid).

Application to this compound: UPLC-ESI-MS/MS would be invaluable for the detailed characterization of this compound, providing accurate mass measurements for molecular formula confirmation and fragmentation patterns (MS) that reveal crucial structural details, aiding in the elucidation of its complex spirocyclic skeleton. wikipedia.org

These techniques serve as powerful tools for initial fractionation and targeted purification.

Countercurrent Chromatography (CCC): High-Speed Countercurrent Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that uniquely operates without a solid stationary phase.

Principle: HSCCC separates compounds based on their partition coefficients between two immiscible liquid phases. The absence of a solid support eliminates irreversible adsorption of analytes, leading to high sample recovery.

Application: HSCCC is highly suitable for preparative isolation and large-scale purification of natural products, including alkaloids, from crude extracts. It can be particularly effective for separating compounds with similar polarities that are difficult to resolve by other chromatographic methods.

Solid-Phase Extraction (SPE): SPE is a versatile sample preparation and purification technique that uses a solid sorbent to selectively retain analytes from a liquid sample.

Principle: SPE operates on principles similar to column chromatography, involving interactions such as nonpolar (reversed-phase), polar (normal-phase), ion-exchange (cation or anion), or mixed-mode retention. The choice of sorbent depends on the analyte's properties (e.g., polarity, pKa, presence of ionic groups).

Application: For alkaloids like this compound, which can be basic, ion-exchange SPE (e.g., weak cation exchange for basic compounds) or mixed-mode SPE could be employed for selective enrichment and cleanup of the extract prior to more advanced chromatographic separations like HPLC or UPLC-MS/MS. SPE is often used to remove impurities and concentrate the target compound, thereby improving the efficiency of subsequent purification steps.

Comprehensive Spectroscopic Characterization

The definitive structural elucidation of this compound relies on a combination of advanced spectroscopic techniques, which provide complementary information about its molecular architecture.

High-Resolution Mass Spectrometry (HRMS): HRMS is critical for determining the exact molecular weight of this compound, which allows for the unambiguous determination of its elemental composition (molecular formula). For this compound, HRMS confirmed its molecular formula as CHNO. wikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most powerful tool for elucidating the complete chemical structure of organic compounds, providing detailed information about the connectivity of atoms and their spatial arrangement.

Proton NMR (H NMR): Provides information on the number, type, and environment of hydrogen atoms in the molecule. The initial PMR spectrum of this compound at 100 MHz revealed its structural relationship to ochrobirine and ochotensine. wikipedia.org More advanced H NMR (e.g., at higher field strengths) would provide greater resolution and detail.

Carbon-13 NMR (C NMR): Reveals the carbon skeleton of the molecule, indicating the number of unique carbon atoms and their hybridization states.

Two-Dimensional (2D) NMR Techniques: Essential for confirming complex structures like this compound's spirocyclic system. These include:

Correlation Spectroscopy (COSY): Identifies protons that are coupled to each other.

Heteronuclear Single Quantum Coherence (HSQC): Correlates protons directly bonded to carbons.

Heteronuclear Multiple Bond Correlation (HMBC): Identifies protons that are coupled to carbons two or three bonds away, crucial for establishing quaternary carbon positions and long-range connectivity.

Distortionless Enhancement by Polarization Transfer (DEPT): Differentiates between CH, CH, and CH groups. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule by detecting characteristic vibrational frequencies.

By integrating data from these spectroscopic techniques, researchers can construct a comprehensive and accurate three-dimensional representation of the this compound molecule, confirming its identity and spirocyclic alkaloid nature.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Mass Spectrometry (MS) Including High-Resolution Techniques

Mass Spectrometry (MS) is indispensable for determining the molecular weight and elemental composition of a compound, as well as providing insights into its fragmentation pathways. For this compound, high-resolution mass spectrometry (HRMS) was instrumental in establishing its precise molecular formula as CHNO. lookchem.com This technique offers high accuracy in mass measurement, allowing for the unambiguous assignment of elemental composition. While MS has been broadly utilized in the structural characterization of this compound and other coumarins, specific fragmentation patterns (m/z values of diagnostic fragments) for this compound are not explicitly detailed in the available literature. researchgate.netnii.ac.jpjst.go.jp

Determination of Absolute Stereochemistry

The determination of absolute stereochemistry is critical for understanding the biological activity and precise three-dimensional structure of chiral natural products like this compound.

Chiroptical Methods (e.g., Electronic Circular Dichroism, ECD)

Chiroptical methods, such as Electronic Circular Dichroism (ECD) spectroscopy, are powerful tools for assigning the absolute configuration of chiral molecules by measuring the differential absorption of left and right circularly polarized light. ECD spectra are highly sensitive to the three-dimensional arrangement of chromophores within a molecule. For this compound, ECD spectroscopy has been employed in the determination of its absolute configuration. researchgate.netnii.ac.jpjst.go.jpbiocrick.com However, specific ECD data, including Cotton effects, wavelengths, and Δε values, for this compound are not explicitly detailed in the readily available search results. The technique generally involves comparing experimental ECD spectra with theoretically calculated spectra for proposed enantiomers to establish the correct absolute configuration. researchgate.netnih.govresearchgate.netfaccts.de

X-ray Crystallography of this compound and Derivatives

X-ray crystallography is considered the most definitive method for determining the absolute configuration and precise three-dimensional structure of crystalline compounds. It relies on the diffraction pattern produced when X-rays interact with the ordered atomic arrangement in a crystal. mdpi.comirug.orgwikipedia.org By analyzing the intensities and angles of the diffracted X-rays, a detailed electron density map can be generated, revealing the positions of atoms and their connectivity. mdpi.com While X-ray crystallography is a widely used technique for absolute configuration determination in natural products, including various coumarins, direct evidence or specific crystallographic data (e.g., crystal system, space group, unit cell parameters) for this compound or its derivatives are not explicitly provided in the current search results. researchgate.netnih.govresearchgate.net

Chemical Derivatization for Chiral Analysis (e.g., Mosher's Method, Horeau's Method)

Chemical derivatization methods are indirect approaches to determine absolute stereochemistry, often by converting the chiral compound into a diastereomeric derivative whose configuration can then be more readily assigned. For this compound, a crucial aspect of its absolute stereochemistry determination involved chemical correlation with omphamurin. lookchem.combiocrick.comresearchgate.netnii.ac.jpjst.go.jp The absolute configuration of omphamurin at the C-2' position was established as S using Horeau's method. lookchem.comresearchgate.netnii.ac.jpjst.go.jp Subsequently, the absolute stereochemistry of (-)-Sibiricin was confirmed through its chemical correlation with this S-configured omphamurin. lookchem.combiocrick.comresearchgate.netnii.ac.jpjst.go.jp Mosher's method, another prominent chemical derivatization technique involving the formation of diastereomeric α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) esters, has also been applied to determine the absolute configurations of related coumarins. researchgate.netnih.govresearchgate.netoregonstate.edu

Chemical Synthesis and Semisynthesis of Sibiricin and Its Analogues

Total Synthesis Approaches to the Coumarin (B35378) Core of Sibiricin

The central structural motif of this compound is the coumarin (2H-1-benzopyran-2-one) nucleus. The construction of this core is a well-established field in organic synthesis, with several classical name reactions being applicable. These methods form the foundational steps in a hypothetical total synthesis of this compound.

Pechmann Condensation: This is one of the most common methods for coumarin synthesis, involving the acid-catalyzed reaction of a phenol (B47542) with a β-ketoester. wikipedia.orgarkat-usa.org For a plausible synthesis of the this compound core, a substituted resorcinol (B1680541) could be condensed with a suitable β-ketoester under acidic conditions (e.g., H₂SO₄, TiCl₄, or solid acids like sulfated zirconia) to form the 7-hydroxycoumarin intermediate. jk-sci.comnih.gov The reaction proceeds through transesterification followed by an intramolecular electrophilic attack on the activated phenol ring and subsequent dehydration. wikipedia.org

Perkin Reaction: The Perkin reaction offers another route, involving the condensation of an aromatic aldehyde (like a 2,4-dihydroxybenzaldehyde (B120756) derivative) with an acid anhydride (B1165640) in the presence of an alkali salt of the acid. organicreactions.orgwikipedia.orglongdom.org This reaction forms an α,β-unsaturated aromatic acid, which can then undergo intramolecular cyclization to yield the coumarin lactone. researchgate.net

Other Methods: Other notable reactions for coumarin core synthesis include the Knoevenagel condensation, Wittig reaction, and Claisen rearrangement, each offering different advantages depending on the desired substitution pattern on the coumarin ring. nih.gov

Table 1: Comparison of Classical Reactions for Coumarin Core Synthesis

| Reaction | Starting Materials | Catalyst/Conditions | Key Features |

|---|---|---|---|

| Pechmann Condensation | Phenol, β-Ketoester | Strong Acid (e.g., H₂SO₄, Lewis Acids) | Versatile, good yields for activated phenols. jk-sci.comrsc.org |

| Perkin Reaction | Salicylaldehyde, Acid Anhydride | Alkali Salt of the Acid (e.g., NaOAc) | Classic method for cinnamic acid derivatives leading to coumarins. wikipedia.orgresearchgate.net |

| Knoevenagel Condensation | o-Hydroxybenzaldehyde, Active Methylene Compound | Base (e.g., Piperidine) | Forms a C-C bond at the C3-C4 position. nih.gov |

| Wittig Reaction | Salicylaldehyde derivative, Phosphonium Ylide | Base | Forms the C3-C4 double bond. nih.gov |

Semisynthetic Routes from Natural Precursors

Semisynthesis provides an efficient alternative to total synthesis by utilizing readily available natural products as starting materials. Furanocoumarins are abundant in various plant families, such as Apiaceae and Rutaceae, making them attractive precursors for modification. nih.govwikipedia.org

The biosynthetic pathway of pyranocoumarins like decursin (B1670152) involves the prenylation of umbelliferone (B1683723) (7-hydroxycoumarin) to form demethylsuberosin (B190953), which is a key intermediate. dovepress.comresearchgate.net A plausible semisynthetic route to this compound could begin with the isolation of a structurally related natural furanocoumarin, such as decursinol (B1670153) from Angelica gigas Nakai. nih.gov Chemical modifications of the side chain or the coumarin core could then be performed. For instance, esterification of the hydroxyl group in decursinol has been used to synthesize a variety of decursin derivatives. dovepress.com If a natural precursor with the core dihydrofuranocoumarin skeleton of this compound could be isolated, selective functional group manipulations, such as demethylation or oxidation/reduction, could lead to the target molecule.

Rational Design and Synthesis of this compound Derivatives and Analogues

The rational design and synthesis of analogues are crucial for exploring the structure-activity relationships (SAR) of a bioactive compound. For this compound, several key structural features can be targeted for modification:

The Methoxy (B1213986) Groups: The methoxy groups on the benzene (B151609) ring can be replaced with other alkoxy groups of varying chain lengths or with electron-donating/withdrawing groups to probe their influence on biological activity.

The Dihydrofuran Ring: The gem-dimethyl group on the dihydrofuran ring could be altered to other alkyl groups or replaced with a spirocyclic moiety. The stereochemistry of the hydroxylated carbon is also a critical point for modification.

The Coumarin Core: Substituents could be introduced at various positions on the coumarin nucleus to investigate their impact on the molecule's electronic properties and steric profile.

The synthesis of such analogues often involves preparing a common intermediate, such as a substituted 7-hydroxycoumarin, and then diversifying the structure in the final steps. For example, a series of furanocoumarin analogues based on bergamottin (B190657) were synthesized to investigate their inhibitory activity on cytochrome P450 enzymes. researchgate.netrsc.org Similarly, various coumarin-chalcone hybrids have been synthesized to explore their SAR as cholinesterase inhibitors, demonstrating the modular approach to analogue synthesis. nih.gov

Stereocontrolled Synthesis Strategies for Chiral Centers in this compound

This compound possesses a key stereocenter on the dihydrofuran ring. The control of this stereochemistry is a critical challenge in its total synthesis. Modern asymmetric synthesis offers several powerful strategies to achieve this.

Chiral Pool Synthesis: A synthesis could start from a naturally occurring chiral molecule, such as a carbohydrate or an amino acid, that already contains the desired stereochemistry, which is then elaborated into the target structure.

Asymmetric Catalysis: This is a highly efficient approach where a small amount of a chiral catalyst is used to induce enantioselectivity. For the synthesis of dihydrocoumarin (B191007) systems, organocatalytic methods have proven effective. For example, asymmetric Michael additions to form key intermediates or hetero-Diels-Alder reactions of ortho-quinone methides can generate chiral dihydrocoumarins with high enantioselectivity. rsc.orgbeilstein-journals.orgnih.gov

Substrate-Controlled Diastereoselective Reactions: In this approach, an existing chiral center in the molecule directs the stereochemical outcome of a subsequent reaction. For instance, the synthesis of 4-amino-3,4-dihydrocoumarins has been achieved through the stereoselective addition of an enolate to a chiral N-tert-butylsulfinylimine. us.es The total synthesis of (+)-decursinol utilized a Jacobsen's epoxidation to establish the key stereocenter, which is a powerful method for asymmetric epoxidation of unfunctionalized olefins. koreascience.kr

Table 2: Selected Asymmetric Strategies for Dihydrocoumarin Synthesis

| Strategy | Method | Catalyst/Reagent | Outcome |

|---|---|---|---|

| Asymmetric Catalysis | 1,6-Addition/Transesterification | Dihydroquinidine-derived aminophosphine/AgNO₃ | Adjacent tertiary-quaternary stereocenters, up to 94% ee. rsc.org |

| Asymmetric Catalysis | Hetero-Diels-Alder Reaction | Chiral Phosphoric Acid | Chiral dihydrocoumarins bearing a quaternary amino acid moiety, up to 94% yield. nih.gov |

| Substrate Control | Jacobsen's Asymmetric Epoxidation | Chiral (salen)Mn(III) complex | Enantioselective formation of an epoxide, key step in (+)-decursinol synthesis. koreascience.kr |

| Substrate Control | Addition to Sulfinylimine | Lithium enolate addition to chiral sulfinylimine | Synthesis of enantiopure 4-amino-3,4-dihydrocoumarins. us.es |

Development of Efficient Synthetic Methodologies for Structure-Activity Relationship Studies

To effectively conduct SAR studies, synthetic routes must be efficient, high-yielding, and amenable to the rapid generation of a library of analogues. Methodologies that allow for late-stage diversification are particularly valuable.

A modular synthetic plan is often employed. This involves the separate synthesis of key building blocks (e.g., the substituted coumarin core and the side-chain precursor) which are then coupled together. This approach allows for variations in each component to be introduced independently. For example, the synthesis of various coumarin derivatives has been achieved by alkylating different hydroxycoumarins with a range of alkyl halides, providing a straightforward method to generate diversity. mdpi.com

Modern synthetic techniques can also be employed to improve efficiency. Microwave-assisted synthesis can significantly reduce reaction times, while solid-phase synthesis or fluorous-tagging strategies can simplify purification. The development of robust and scalable reactions, such as the Pechmann condensation under solvent-free mechanochemical conditions, offers a green and efficient way to produce the core scaffold in large quantities for further derivatization. rsc.org These efficient methodologies are essential for accelerating the drug discovery process by enabling the timely synthesis and biological evaluation of a diverse set of this compound analogues. researchgate.net

Preclinical Investigations of Biological Activities and Molecular Mechanisms of Sibiricin

Antioxidant Activity

Antioxidant activity is crucial for mitigating oxidative stress, an imbalance between reactive oxygen species (ROS) production and the body's ability to detoxify them, which is implicated in various pathological conditions nih.govumsida.ac.id. Preclinical investigations typically employ both in vitro radical scavenging assays and cellular oxidative stress modulation studies to evaluate a compound's antioxidant potential.

In Vitro Radical Scavenging Assays (e.g., DPPH, FRAP, ABTS)

In vitro radical scavenging assays are fundamental for initial screening of a compound's antioxidant capacity. These methods assess the ability of a substance to directly neutralize free radicals or reduce metal ions.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay : This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, leading to a decrease in its characteristic purple color. The change in absorbance is typically measured spectrophotometrically researchgate.netunair.ac.idh-brs.denih.gov. Results are often expressed as IC50 values, representing the concentration of the compound required to scavenge 50% of the DPPH radicals researchgate.netunair.ac.idh-brs.denih.gov. A lower IC50 value indicates stronger antioxidant activity h-brs.de.

FRAP (Ferric Reducing Antioxidant Power) Assay : The FRAP assay evaluates the reducing power of an antioxidant by its ability to reduce ferric tripyridyltriazine (Fe3+-TPTZ) complex to the ferrous (Fe2+-TPTZ) form, which produces an intense blue color nih.gov. This method assesses the electron-donating capacity of a compound nih.gov.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) Assay : The ABTS assay involves the generation of the blue-green ABTS radical cation (ABTS•+), which is then decolorized in the presence of antioxidants. This assay is sensitive and widely used, reflecting the ability of antioxidants to reduce ABTS•+ to its non-radical form researchgate.neth-brs.denih.gov. Like DPPH, results are often presented as IC50 values researchgate.neth-brs.denih.gov.

While these assays are standard for evaluating antioxidant potential, specific quantitative data (e.g., IC50 values) for Sibiricin (C20H17NO6) from these assays were not found in the provided search results.

Cellular Oxidative Stress Modulation Studies

Cellular studies provide a more biologically relevant context for evaluating antioxidant activity. These investigations typically involve inducing oxidative stress in cell lines and then assessing the compound's ability to counteract this stress.

Reactive Oxygen Species (ROS) Production : Studies often measure intracellular ROS levels using fluorescent probes in cells challenged with pro-oxidants like hydrogen peroxide (H2O2) or lipopolysaccharide (LPS). A reduction in ROS levels by the tested compound indicates its protective effect against oxidative damage.

Antioxidant Enzyme Activity : The modulation of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx) is also investigated. An increase in the activity or expression of these enzymes suggests that the compound enhances the cellular antioxidant defense system.

Oxidative Damage Markers : Levels of oxidative damage markers, such as malondialdehyde (MDA) (a lipid peroxidation product) or 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG) (a DNA oxidation product), can be measured to assess the protective effects of the compound against macromolecular damage umsida.ac.id.

Specific cellular oxidative stress modulation data for this compound (C20H17NO6) were not identified in the provided search results.

Anti-Inflammatory Activity

Inflammation is a complex biological response to harmful stimuli, but uncontrolled or chronic inflammation can contribute to various diseases h-brs.de. Preclinical studies investigate a compound's anti-inflammatory potential by examining its effects on pro-inflammatory mediators, signaling pathways, and enzyme expression in cellular models.

Modulation of Pro-Inflammatory Mediators (e.g., Nitric Oxide, Cytokines like TNF-α, IL-6) in Cellular Models

Compounds with anti-inflammatory properties often modulate the production and release of key pro-inflammatory mediators in activated immune cells, such as macrophages.

Nitric Oxide (NO) : In inflammatory conditions, inducible nitric oxide synthase (iNOS) produces large amounts of NO, a key pro-inflammatory mediator unair.ac.idh-brs.de. The inhibition of NO production, often measured using the Griess assay, is a common indicator of anti-inflammatory activity unair.ac.id.

Cytokines (e.g., TNF-α, IL-6) : Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) play critical roles in initiating and perpetuating inflammatory responses unair.ac.idh-brs.de. Their levels in cell culture supernatants, typically from LPS-stimulated macrophages (e.g., RAW264.7 cells), are measured using techniques such as Enzyme-Linked Immunosorbent Assay (ELISA) unair.ac.idh-brs.de. A reduction in the secretion of these cytokines indicates anti-inflammatory effects unair.ac.idh-brs.de.

No specific quantitative data for this compound (C20H17NO6) regarding its modulation of NO, TNF-α, or IL-6 levels in cellular models were found in the provided search results.

Inhibition of Key Inflammatory Signaling Pathways (e.g., NF-κB, ERK, STAT3/NF-κB/COX-2, EGFR, EP/cAMP/PKA)

Anti-inflammatory compounds often exert their effects by interfering with intracellular signaling pathways that regulate the expression of inflammatory genes.

NF-κB (Nuclear Factor-kappa B) : NF-κB is a central transcription factor in inflammatory responses, regulating the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, iNOS, and COX-2 h-brs.de. Inhibition of NF-κB activation, often assessed by monitoring IκBα degradation, p65 nuclear translocation, or NF-κB DNA binding activity via Western blotting or gene reporter assays, is a common mechanism of anti-inflammatory action h-brs.de.

MAPK (Mitogen-Activated Protein Kinases) Pathways (e.g., ERK) : The MAPK family, including extracellular signal-regulated kinase (ERK), p38, and JNK, are crucial signaling molecules involved in regulating inflammatory mediator production h-brs.de. Inhibition of their phosphorylation (activation) can lead to reduced inflammatory responses h-brs.de.

STAT3/NF-κB/COX-2 and EGFR Signaling : These pathways are also implicated in inflammatory processes and can be targeted by anti-inflammatory agents.

EP/cAMP/PKA Signaling : The EP/cAMP/PKA pathway is known to have anti-inflammatory roles, and modulation of this pathway can influence inflammatory responses.

Specific data on this compound's direct inhibition of NF-κB, ERK, STAT3/NF-κB/COX-2, EGFR, or EP/cAMP/PKA signaling pathways were not found in the provided search results.

Effects on Inflammatory Enzyme Expression and Activity (e.g., iNOS, COX-2)

Two key enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), are highly upregulated during inflammation and are major targets for anti-inflammatory therapies.

iNOS (Inducible Nitric Oxide Synthase) : iNOS is responsible for the massive production of NO during inflammation unair.ac.idh-brs.de. Inhibition of iNOS expression or activity leads to reduced NO levels and attenuated inflammation unair.ac.id.

COX-2 (Cyclooxygenase-2) : COX-2 is an enzyme that catalyzes the synthesis of prostaglandins, which are potent mediators of pain and inflammation unair.ac.idh-brs.de. Inhibition of COX-2 expression or activity is a primary mechanism of action for many anti-inflammatory drugs. The expression of these enzymes is typically assessed through Western blotting or RT-PCR, while their activity can be measured using specific enzyme activity assays unair.ac.id.

No specific data detailing this compound's effects on iNOS or COX-2 expression and activity were identified in the provided search results.

Cytotoxic and Anticancer Activities in In Vitro Cell Line Models

Comprehensive data detailing the cytotoxic and anticancer activities of this compound, including specific IC50 values for the requested cancer cell lines (HCT 116, HeLa, HepG2, LNCaP, WM9, WM164, MUG-Mel2, A549, AA8), were not found in the available research.

Inhibition of Cancer Cell Proliferation (e.g., HCT 116, HeLa, HepG2, LNCaP, WM9, WM164, MUG-Mel2, A549, AA8)

Specific research findings on the direct inhibition of proliferation of HCT 116, HeLa, HepG2, LNCaP, WM9, WM164, MUG-Mel2, A549, and AA8 cancer cell lines by this compound were not identified in the conducted searches.

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

Detailed molecular mechanisms by which this compound induces apoptosis or cell cycle arrest were not explicitly described in the provided search results. Studies discussing these mechanisms, such as G1 or G2/M arrest and mitochondrial or death receptor-mediated apoptotic pathways, were primarily associated with other compounds like Silibinin. nih.govnih.govmdpi.comresearchgate.netfrontiersin.org

Modulation of Cancer-Related Gene and Protein Expression (e.g., EpCAM, Foxo3a)

Specific data regarding the modulation of cancer-related gene and protein expression, such as EpCAM and Foxo3a, directly by this compound were not found. While some sources mention EpCAM and Foxo3a in the context of cancer progression and signaling pathways, these discussions are general or pertain to other compounds or antibodies, not specifically this compound. researchgate.netnih.govnih.govplos.org One review mentions this compound as a component of Murrayae Folium et Cacumen (MFC), which has been noted to downregulate EpCAM expression and upregulate Foxo3a expression, among other pharmacological effects; however, it does not specify if this compound itself is responsible for these modulations or provide detailed research findings for this compound's individual contribution. researchgate.net

Antimicrobial Activities

Limited information is available regarding the antimicrobial activities of this compound.

Antibacterial Spectrum and Efficacy

In studies investigating spirobenzylisoquinoline alkaloids, including (±)-sibiricine, it was reported that all tested bacterial strains were not susceptible to the alkaloid, with Minimum Inhibitory Concentration (MIC) values exceeding 400 µg/mL. The tested strains included Escherichia coli, Klebsiella pneumonia, Bacillus subtilis, Staphylococcus aureus, Staphylococcus epidermidis, Micrococcus luteus, Proteus vulgaris, and Salmonella typhimurium. [13 from previous turn] Conversely, this compound has been identified as a compound isolated from Seseli species. The essential oil of Seseli salsugineum, which contains this compound, demonstrated antimicrobial activity against all tested strains with MIC values ranging from 320-1280 µg/mL. However, this source does not specifically attribute the activity solely to this compound within the essential oil. [9 from previous turn]

Antifungal Efficacy

Specific detailed research findings on the antifungal efficacy of this compound were not identified in the available search results.

Molecular Mechanisms of Antimicrobial Action (e.g., Inhibition of Microbial Growth, Biofilm Formation)

This compound belongs to the class of isoquinoline (B145761) alkaloids, which are broadly recognized for their diverse biological activities, including antibacterial and antifungal properties. wikipedia.orgresearchgate.net While specific detailed molecular mechanisms for isolated this compound are not extensively elaborated in the current literature, observations from its source plants provide insights into potential antimicrobial actions. Extracts from Murraya paniculata, a plant known to contain this compound, have demonstrated significant antimicrobial efficacy. researchgate.netbiochemjournal.com For instance, methanolic leaf extracts of M. paniculata have shown effectiveness against a range of human pathogenic bacteria, including Salmonella typhi, Enterobacter faecalis, Shigella flexinerii, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Shigella sonneii. biochemjournal.com The antibacterial action of these extracts has been attributed to their phenolic components, flavonoids, and alkaloids. biochemjournal.com Furthermore, aqueous leaf extracts of M. paniculata have exhibited antibacterial activity against multi-drug resistant human infections, such as Proteus mirabilis, Klebsiella pneumoniae, and Escherichia coli. biochemjournal.com Another species within the same genus, Murraya koenigii, has also shown high antibacterial activity in its seed extracts, capable of diminishing bacterial growth, with Acinetobacter baumannii being sensitive to the sample. d-nb.info While these findings highlight the antimicrobial potential of plants containing this compound, direct studies detailing the specific molecular mechanisms of action, such as inhibition of microbial growth or biofilm formation, for isolated this compound are not explicitly detailed in the provided search results.

Other Emerging Biological Activities

Hepatoprotective Effects in In Vitro Models

The genus Murraya, which includes Murraya paniculata (a source of this compound), has been reported to possess hepatoprotective effects. researchgate.netbiochemjournal.comresearchgate.net Various phytochemical studies on Murraya species have revealed a wide array of compounds, including alkaloids, which contribute to their diverse bioactivities. biochemjournal.comresearchgate.net These reported hepatoprotective properties are generally associated with the complex mixture of compounds present in the plant extracts. biochemjournal.comresearchgate.net However, specific in vitro studies directly demonstrating the hepatoprotective effects of isolated this compound were not detailed in the available literature.

Neuroprotective Potential in Cellular or Preclinical Models

Information regarding the neuroprotective potential of this compound in cellular or preclinical models is not explicitly available in the current literature. While various plant-derived compounds and extracts from other genera, such as Dracocephalum species and Seseli species, have been investigated for their neuroprotective effects mdpi.comnih.govresearchgate.net, direct research specifically on isolated this compound's neuroprotective activities was not detailed in the provided search results.

Computational and in Silico Approaches in Sibiricin Research

Future Research Directions and Translational Perspectives

Integration of Multi-Omics Data (e.g., Metabolomics, Proteomics) to Understand Biological EffectsTo gain a holistic understanding of Sibiricin's biological effects, future research should integrate multi-omics data, including metabolomics and proteomics.uni.lucdutcm.edu.cnnih.govwikipedia.org

Metabolomics can reveal global metabolic changes in cells or organisms exposed to this compound, identifying altered metabolic pathways and potential biomarkers of its activity.

Proteomics can provide insights into changes in protein expression levels, post-translational modifications, and protein-protein interactions in response to this compound, shedding light on its direct and indirect molecular impacts. By combining these high-throughput data sets, researchers can construct comprehensive molecular profiles that elucidate the complex biological networks influenced by this compound, leading to a more complete understanding of its therapeutic potential and possible side effects. uni.lucdutcm.edu.cnnih.govwikipedia.org

Investigation of Synergistic Effects with Other Bioactive CompoundsNatural products often exhibit their therapeutic benefits through synergistic interactions among multiple compounds.nih.govnih.govhmdb.canih.govFuture research should explore the synergistic effects of this compound when combined with other known bioactive compounds, either from natural sources or conventional pharmaceuticals. This could involve:

Identifying combinations that enhance this compound's primary activities (e.g., anti-tumor or anti-inflammatory effects).

Investigating combinations that broaden its spectrum of activity.

Exploring combinations that could potentially overcome drug resistance or reduce required dosages, thereby minimizing potential adverse effects.

This approach could lead to the development of novel combination therapies with improved efficacy and safety profiles.

Compound Names and PubChem CIDs

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for the synthesis and characterization of Sibiricin?

- Answer : this compound synthesis typically employs multi-step organic reactions, such as cyclization or catalytic asymmetric synthesis. Key characterization methods include:

- Nuclear Magnetic Resonance (NMR) : For structural elucidation (1H, 13C, and 2D NMR).

- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight and purity.

- X-ray Crystallography : For absolute stereochemical determination (if crystalline derivatives are obtainable).

- Chromatographic Techniques (HPLC, TLC): To monitor reaction progress and purity .

- Note : Reproducibility requires detailed protocols for reaction conditions (solvents, catalysts, temperatures) in the main manuscript, with extended data in supplementary materials .

Q. How can researchers assess the purity of this compound in complex mixtures?

- Answer : Combine quantitative methods such as:

- HPLC with UV/Vis or MS detection : For separation and quantification of this compound from impurities.

- Elemental Analysis : To verify stoichiometric consistency.

- Thermogravimetric Analysis (TGA) : To detect residual solvents or decomposition products.

Cross-validate results with at least two independent techniques to minimize analytical bias .

Q. What are the standard protocols for stability testing of this compound under varying environmental conditions?

- Answer : Design accelerated stability studies by exposing this compound to:

- Temperature gradients (e.g., 25°C, 40°C, 60°C).

- Humidity-controlled environments (e.g., 75% RH).

- Light exposure (UV/Vis radiation).

Monitor degradation via periodic HPLC analysis and kinetic modeling (e.g., Arrhenius plots) to predict shelf-life .

Advanced Research Questions

Q. How should researchers resolve contradictions between theoretical predictions and experimental data for this compound’s reactivity?

- Answer : Apply a systematic approach:

Re-examine computational models : Verify density functional theory (DFT) parameters or solvent-effect simulations.

Control experiments : Isolate variables (e.g., trace metal contaminants, oxygen levels) that may influence reactivity.

Collaborative validation : Compare results with independent labs using identical protocols.

Document discrepancies transparently and discuss limitations in the "Results and Discussion" section .

Q. What strategies are effective for elucidating this compound’s mechanism of action in biological systems?

- Answer : Combine in vitro and in silico methods:

- Kinetic assays : Measure enzyme inhibition or receptor-binding constants.

- Molecular Dynamics (MD) Simulations : Predict binding conformations and free-energy landscapes.

- Isotopic Labeling : Track metabolic pathways using 14C or 3H isotopes.

Correlate findings with dose-response studies to establish causality .

Q. How can researchers address reproducibility challenges in this compound’s catalytic applications?

- Answer : Mitigate variability by:

- Standardizing catalyst pre-treatment : E.g., calcination temperatures for heterogeneous catalysts.

- Reporting full kinetic profiles : Include induction periods, turnover frequencies (TOF), and deactivation phases.

- Providing raw data : Share chromatograms, spectra, and crystallographic files as supplementary materials.

Use the "Experimental" section to detail protocols, avoiding ambiguous terms like "standard conditions" .

Q. What frameworks are suitable for designing hypothesis-driven studies on this compound’s structure-activity relationships (SAR)?

- Answer : Adopt the PICO framework (Population, Intervention, Comparison, Outcome):

- Population : Target biological system or chemical environment.

- Intervention : Structural modifications (e.g., substituent groups).

- Comparison : Benchmark against analogs or existing compounds.

- Outcome : Measurable properties (e.g., binding affinity, catalytic efficiency).

Align hypotheses with gaps identified in literature reviews .

Methodological Guidelines

- Data Presentation : Use tables to summarize comparative results (e.g., NMR shifts, catalytic yields) and figures for mechanistic schemes or kinetic curves. Reference raw data files in supplementary materials .

- Conflict Analysis : Discuss contradictory data in the "Discussion" section, proposing hypotheses for divergence (e.g., solvent polarity effects, stereochemical interference) .

- Ethical Reporting : Disclose all synthetic attempts, including failed reactions, to prevent publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.